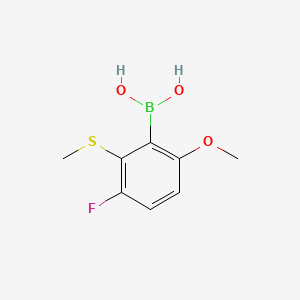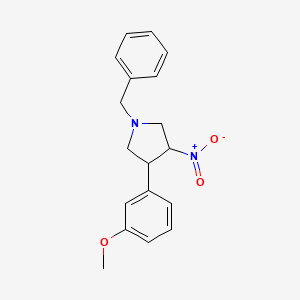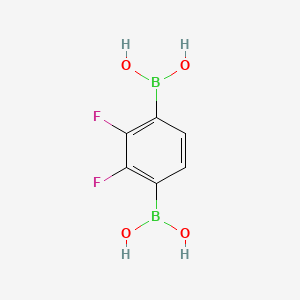
(2,3-Difluoro-1,4-phenylene)diboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Difluoro-1,4-phenylene)diboronic acid is an organoboron compound with the molecular formula C6H6B2F2O4 and a molecular weight of 201.73 g/mol . This compound is characterized by the presence of two boronic acid groups attached to a phenylene ring substituted with two fluorine atoms at the 2 and 3 positions. It is a valuable building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-1,4-phenylene)diboronic acid typically involves the lithiation of an appropriate aromatic precursor followed by boronation. One common method is the lithiation of 2,3-difluorobenzene using a strong base such as n-butyllithium, followed by the addition of a boron source like trimethyl borate. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the reactive intermediates .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of more efficient reactors, continuous flow systems, and improved purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Difluoro-1,4-phenylene)diboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid groups into boranes or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid groups can yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the phenylene ring .
Applications De Recherche Scientifique
(2,3-Difluoro-1,4-phenylene)diboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,3-Difluoro-1,4-phenylene)diboronic acid in chemical reactions involves the formation of boronate esters or boronates, which can undergo further transformations. The boronic acid groups can interact with various molecular targets, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-Difluoro-1,4-phenylene)diboronic acid: Similar structure but with fluorine atoms at the 2 and 5 positions.
1,4-Phenylenediboronic acid: Lacks fluorine substituents, making it less reactive in certain substitution reactions.
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid: Contains an additional pentyloxy group, which can influence its reactivity and solubility.
Uniqueness
(2,3-Difluoro-1,4-phenylene)diboronic acid is unique due to the presence of fluorine atoms at the 2 and 3 positions, which can enhance its reactivity in nucleophilic aromatic substitution reactions. The fluorine atoms also influence the electronic properties of the phenylene ring, making it a valuable compound for various applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C6H6B2F2O4 |
|---|---|
Poids moléculaire |
201.73 g/mol |
Nom IUPAC |
(4-borono-2,3-difluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6B2F2O4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,11-14H |
Clé InChI |
DEFHAMFSJCPNRD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)B(O)O)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B14028520.png)
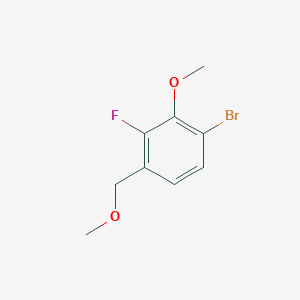
![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)
![3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14028539.png)
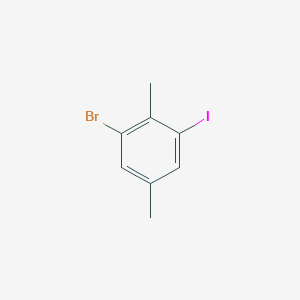


![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)

